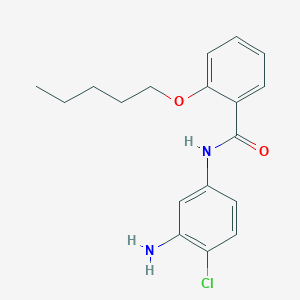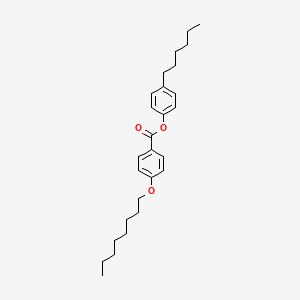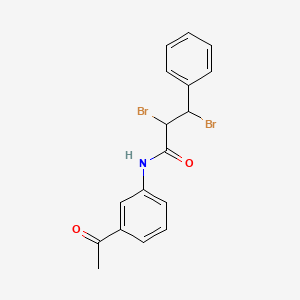
Propan-2-yl 2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials might include thiophene derivatives and quinoline precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction might produce a more saturated quinoline compound.
科学的研究の応用
Chemistry
In chemistry, ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biology, this compound might be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds of this nature are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
作用機序
The mechanism of action of ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- Quinoline-3-carboxylate
- Thiophene-substituted quinolines
- Tetrahydroquinoline derivatives
Uniqueness
The uniqueness of ISOPROPYL 2-METHYL-5-OXO-4-(THIOPHEN-3-YL)-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE lies in its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
特性
分子式 |
C18H21NO3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
propan-2-yl 2-methyl-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S/c1-10(2)22-18(21)15-11(3)19-13-5-4-6-14(20)17(13)16(15)12-7-8-23-9-12/h7-10,16,19H,4-6H2,1-3H3 |
InChIキー |
LELUAAHIYCHVGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CSC=C3)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-6-tert-butyl-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12471873.png)


![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12471908.png)
![4-methoxy-3-(morpholine-4-carbonyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B12471912.png)
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanamide](/img/structure/B12471916.png)
![calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide](/img/structure/B12471919.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]alaninamide](/img/structure/B12471921.png)


![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471939.png)
![2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12471950.png)
![N-(3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12471954.png)
